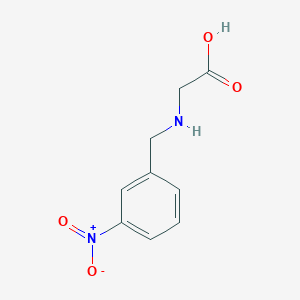
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone
Vue d'ensemble
Description
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone is a compound that features a piperidine ring and a pyrazine ring connected through a methanone group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, being present in various classes of pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone typically involves the formation of the piperidine and pyrazine rings followed by their connection through a methanone group. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of hydroxymethyl and methanone groups through functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable cyclization and functionalization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl or aldehyde groups.
Reduction: Reduction of the methanone group to a hydroxyl group.
Substitution: Substitution reactions at the piperidine or pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidinones and substituted piperidines.
Pyrazine Derivatives: Compounds with similar pyrazine structures, such as pyrazinamide and pyrazinecarboxamide.
Uniqueness
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone is unique due to its specific combination of piperidine and pyrazine rings, which may confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-8-9-2-1-5-14(7-9)11(16)10-6-12-3-4-13-10/h3-4,6,9,15H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFHFSJNAJFOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656017 | |
| Record name | [3-(Hydroxymethyl)piperidin-1-yl](pyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939985-99-6 | |
| Record name | [3-(Hydroxymethyl)piperidin-1-yl](pyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B1497938.png)


![1-Azabicyclo[2.2.2]octane-3-carbonitrile, 3-(methylamino)](/img/structure/B1497945.png)





![N-[1-(2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1497965.png)




